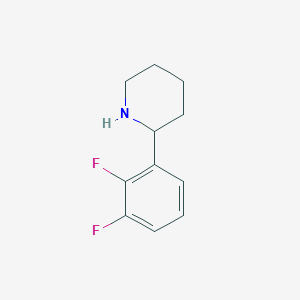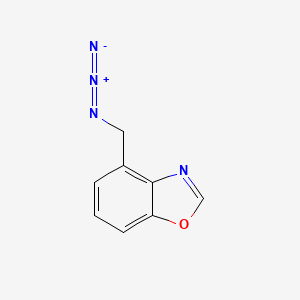![molecular formula C7H11BF3K B13537880 Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)
Potassium trifluoro(spiro[3.3]heptan-2-yl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro({spiro[33]heptan-2-yl})boranuide is a chemical compound with the molecular formula C7H11BF3K It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane ring system bonded to a boron atom that is further substituted with three fluorine atoms and a potassium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide typically involves the reaction of spiro[3.3]heptane-2-boronic acid with a fluorinating agent in the presence of a potassium salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is usually carried out at low temperatures, often around -78°C to 0°C, to prevent decomposition of the reactants.
Catalyst: A base such as potassium tert-butoxide may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive fluorinating agents and boron compounds.
化学反应分析
Types of Reactions
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halides (e.g., NaCl, KBr) or alkoxides (e.g., NaOCH3) in polar solvents.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or alkoxylated spiro[3.3]heptane derivatives.
科学研究应用
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, due to its ability to deliver boron atoms to target cells.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques, such as positron emission tomography (PET).
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide involves its ability to interact with various molecular targets through its boron center. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a range of chemical reactions. Additionally, the trifluoroborate group can enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
Potassium trifluoro({spiro[3.3]heptan-2-yl}methyl)boranuide: Similar structure but with an additional methyl group attached to the spiro[3.3]heptane ring.
Potassium trifluoro({spiro[2.2]pentan-2-yl})boranuide: Similar boron center but with a smaller spirocyclic ring system.
Uniqueness
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide is unique due to its specific spiro[3.3]heptane ring system, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise control over molecular geometry and reactivity is required.
属性
分子式 |
C7H11BF3K |
|---|---|
分子量 |
202.07 g/mol |
IUPAC 名称 |
potassium;trifluoro(spiro[3.3]heptan-2-yl)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)6-4-7(5-6)2-1-3-7;/h6H,1-5H2;/q-1;+1 |
InChI 键 |
FOYOAGPHMGOPAF-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1CC2(C1)CCC2)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


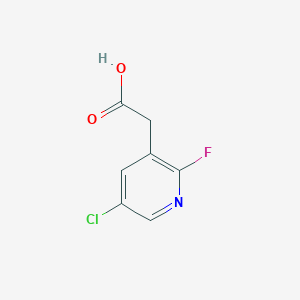
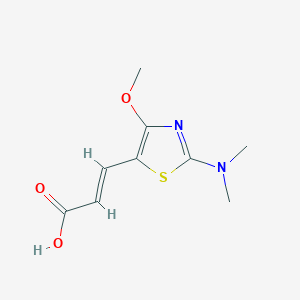
![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
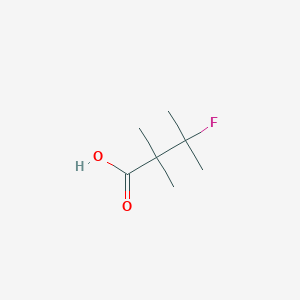
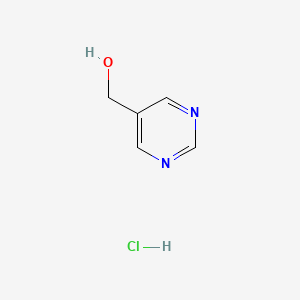


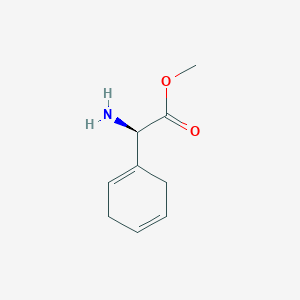
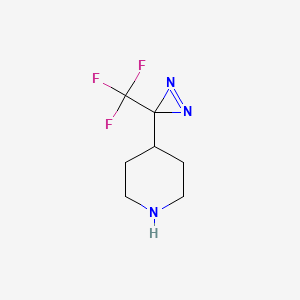
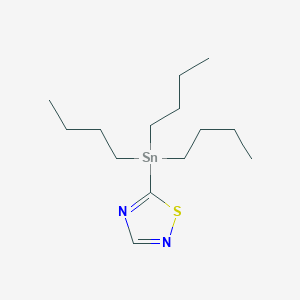
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
